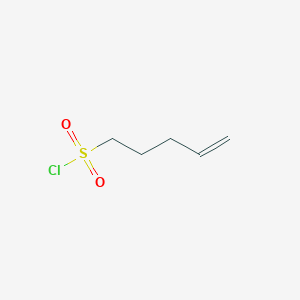

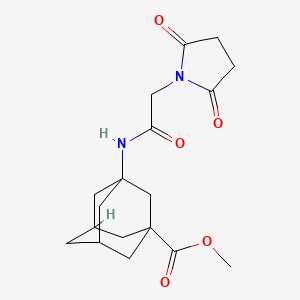

![molecular formula C8H5N3O2 B2777502 Pyrido[4,3-d]pyrimidine-5-carboxylic acid CAS No. 1490792-54-5](/img/structure/B2777502.png)

Pyrido[4,3-d]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a derivative of pyrimidine, a class of organic compounds with a wide range of biological activities . Pyrimidine derivatives have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular weight of this compound is 175.15 .Chemical Reactions Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves a cyclization process. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical And Chemical Properties Analysis

This compound is a white to off-white solid .Scientific Research Applications

Synthesis Approaches

Pyridopyrimidines Preparation

The formation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids is a notable synthetic pathway. This process yields pyrido[4,3-d]pyrimidin-5(6H)-ones upon treatment with amines, demonstrating nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines (Ismail & Wibberley, 1968).

Hetero-Diels–Alder Reaction

A copper(I)-catalyst-free approach for synthesizing chromene-fused pyrido[3,2-d]pyrimidines via a Lewis acid-catalyzed aza-Diels-Alder reaction has been reported. This single-step operation yields bioactive polycyclic heterocycles from readily available starting materials (Majumdar, Ponra, & Ganai, 2010).

Biomedical Applications

Biomedical Applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones

These compounds are explored for their potential as ligands for various receptors in the body, hinting at a wide range of possible therapeutic applications. Their similarity to nitrogen bases in DNA and RNA positions them as a significant subject of interest in medical research (Jubete et al., 2019).

Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives have shown promising results in antibacterial and antitumor activity studies. New series of these derivatives containing Schiff bases of certain amino acids have demonstrated good to moderate antibacterial activities against various strains (Alwan, Al Kaabi, & Hashim, 2014).

Multicomponent Synthesis

Green Chemistry Drive

The synthesis of pyrido[2,3-d]pyrimidines via multicomponent approaches is highlighted for its significance in green chemistry. These methods provide an efficient way to assemble biologically relevant moieties, underscoring the importance of pyrido[2,3-d]pyrimidines in medicinal chemistry due to their varied biological activities (Chaudhary, 2021).

Mechanism of Action

Target of Action

Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a derivative of the pyrido[2,3-d]pyrimidines class of compounds . Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are particularly noteworthy for their role as tyrosine kinase inhibitors and cyclin-dependent kinase (CDK4) inhibitors .

Mode of Action

It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, are involved in the synthesis of tetrahydropteroic acid derivatives .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.

Result of Action

It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exhibit strong cytotoxicity at 100 µm . This suggests that this compound could potentially have similar cytotoxic effects.

Action Environment

It is known that the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . This suggests that the synthesis, and potentially the action, of this compound could be influenced by environmental factors such as temperature.

Safety and Hazards

properties

IUPAC Name |

pyrido[4,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNLUQVWJLFABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B2777419.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)

![2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2777422.png)

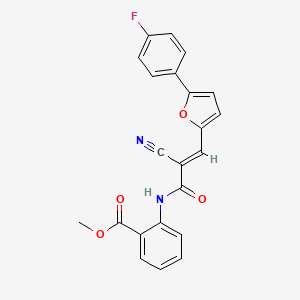

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)

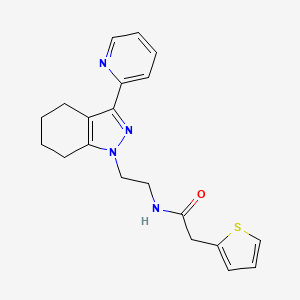

![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777434.png)

![7-Methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)

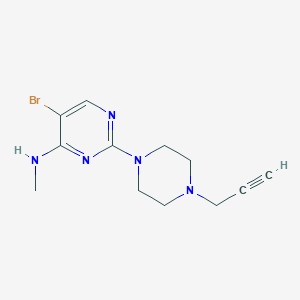

![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)

![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)